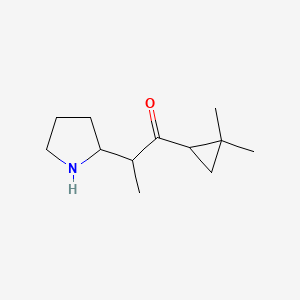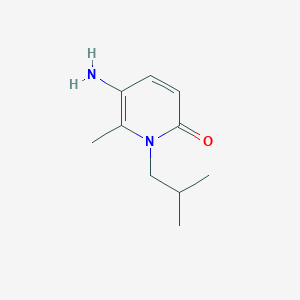![molecular formula C15H15N3O3 B15276956 Benzamide, 4-amino-N-[4-(aminocarbonyl)phenyl]-3-methoxy- CAS No. 67846-61-1](/img/structure/B15276956.png)
Benzamide, 4-amino-N-[4-(aminocarbonyl)phenyl]-3-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-amino-n-(4-carbamoylphenyl)-3-methoxybenzamide is an organic compound that serves as an important intermediate in various chemical processes. It is particularly significant in the production of Pigment Yellow 181, a highly stable and light-fast pigment used in plastics and other high-temperature applications .
Vorbereitungsmethoden
The synthesis of 4-amino-n-(4-carbamoylphenyl)-3-methoxybenzamide typically involves a two-step process. The first step is the preparation of N-(4-carbamoylphenyl)-4-nitrobenzamide by reacting 4-nitrobenzoyl chloride with 4-aminobenzoyl amide. This intermediate is then reduced under hydrogen pressure to yield 4-amino-n-(4-carbamoylphenyl)-3-methoxybenzamide . Industrial production methods have been optimized to improve yields and reduce the use of toxic solvents, achieving an overall yield higher than 78% .
Analyse Chemischer Reaktionen
4-amino-n-(4-carbamoylphenyl)-3-methoxybenzamide undergoes various chemical reactions, including:
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include hydrogen, catalysts like palladium or platinum, and solvents such as dichloromethane or tetrahydrofuran . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-amino-n-(4-carbamoylphenyl)-3-methoxybenzamide is widely used in scientific research due to its role as an intermediate in the synthesis of Pigment Yellow 181. This pigment is used in various applications, including:
Automotive Interiors: Due to its stability and light-fastness, it is suitable for use in automobile interiors.
Wirkmechanismus
The mechanism by which 4-amino-n-(4-carbamoylphenyl)-3-methoxybenzamide exerts its effects is primarily through its role as an intermediate in the synthesis of Pigment Yellow 181. The molecular targets and pathways involved are related to the chemical reactions it undergoes during the synthesis process .
Vergleich Mit ähnlichen Verbindungen
4-amino-n-(4-carbamoylphenyl)-3-methoxybenzamide is unique due to its specific structure and role in the production of Pigment Yellow 181. Similar compounds include:
N-(4-carbamoylphenyl)-4-nitrobenzamide: An intermediate in the synthesis process.
4-aminobenzoylbenzamide: Another intermediate used in the production of Pigment Yellow 181.
These compounds share similar chemical properties and participate in related chemical reactions, but 4-amino-n-(4-carbamoylphenyl)-3-methoxybenzamide is distinguished by its specific applications and optimized synthesis methods .
Eigenschaften
CAS-Nummer |
67846-61-1 |
|---|---|
Molekularformel |
C15H15N3O3 |
Molekulargewicht |
285.30 g/mol |
IUPAC-Name |
4-amino-N-(4-carbamoylphenyl)-3-methoxybenzamide |
InChI |
InChI=1S/C15H15N3O3/c1-21-13-8-10(4-7-12(13)16)15(20)18-11-5-2-9(3-6-11)14(17)19/h2-8H,16H2,1H3,(H2,17,19)(H,18,20) |
InChI-Schlüssel |
KYHZPHXKSQRMDX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(bicyclo[2.2.2]octan-1-yl)propanoic acid](/img/structure/B15276878.png)



![8-Oxa-2-azaspiro[4.5]decan-4-one](/img/structure/B15276896.png)

![2-{[(4-Fluoro-3-methylphenyl)methyl]amino}propane-1,3-diol](/img/structure/B15276912.png)
![(4,6-Dioxo-4,6,7,8-tetrahydro-3H-cyclopenta[g]quinazolin-2-yl)methyl acetate](/img/structure/B15276916.png)
![5-Bromoimidazo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B15276924.png)

carbonyl]carbamate](/img/structure/B15276941.png)
![6-(Methoxymethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B15276949.png)
![(Z)-4-((6-Fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-ylidene)methyl)-2-nitrophenyl acetate](/img/structure/B15276964.png)
![1-[2-(thiophen-2-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15276969.png)
